Cas no 2565807-09-0 (Benzenemethanol, 3-(ethylthio)-α-methyl-α-(1-methylethyl)-)

Benzenemethanol, 3-(ethylthio)-α-methyl-α-(1-methylethyl)- structure
2565807-09-0 structure
Product name:Benzenemethanol, 3-(ethylthio)-α-methyl-α-(1-methylethyl)-
CAS No:2565807-09-0
MF:C13H20OS
MW:224.362302780151
MDL:MFCD31923644
CID:5214045

Benzenemethanol, 3-(ethylthio)-α-methyl-α-(1-methylethyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanol, 3-(ethylthio)-α-methyl-α-(1-methylethyl)-
    • 3-(Ethylthio)-α-methyl-α-(1-methylethyl)benzenemethanol
    • MDL: MFCD31923644
    • Inchi: 1S/C13H20OS/c1-5-15-12-8-6-7-11(9-12)13(4,14)10(2)3/h6-10,14H,5H2,1-4H3
    • InChI Key: YWKWXBLLTZUQGP-UHFFFAOYSA-N
    • SMILES: C1(C(C)(C(C)C)O)=CC=CC(SCC)=C1

Experimental Properties

  • Density: 1.03±0.1 g/cm3(Predicted)
  • Boiling Point: 327.6±25.0 °C(Predicted)
  • pka: 14.24±0.29(Predicted)

Benzenemethanol, 3-(ethylthio)-α-methyl-α-(1-methylethyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB557576-1 g
2-[3-(Ethylthio)phenyl]-3-methyl-butan-2-ol; .
2565807-09-0
1g
€660.00 2023-03-19
abcr
AB557576-1g
2-[3-(Ethylthio)phenyl]-3-methyl-butan-2-ol; .
2565807-09-0
1g
€660.00 2023-08-31
abcr
AB557576-5 g
2-[3-(Ethylthio)phenyl]-3-methyl-butan-2-ol; .
2565807-09-0
5g
€2,095.00 2023-03-19
abcr
AB557576-5g
2-[3-(Ethylthio)phenyl]-3-methyl-butan-2-ol; .
2565807-09-0
5g
€2095.00 2023-08-31

Benzenemethanol, 3-(ethylthio)-α-methyl-α-(1-methylethyl)- Related Literature

Additional information on Benzenemethanol, 3-(ethylthio)-α-methyl-α-(1-methylethyl)-

Benzenemethanol, 3-(ethylthio)-α-methyl-α-(1-methylethyl)- (CAS No. 2565807-09-0)

Benzenemethanol, 3-(ethylthio)-α-methyl-α-(1-methylethyl)-

is a versatile organic compound with the CAS registry number 2565807-09-0. This compound belongs to the class of benzene derivatives and is characterized by its unique structure, which includes a benzene ring substituted with an ethylthio group at the 3-position and an α-methyl-α-(1-methylethyl) group attached to the methanol moiety. The combination of these substituents imparts distinctive chemical properties, making it a valuable compound in various applications across different industries.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through a variety of methodologies. One notable approach involves the use of palladium-catalyzed cross-coupling reactions, which have been extensively explored in the past few years. These reactions not only enhance the yield but also improve the purity of the final product, making them highly suitable for large-scale production. Additionally, researchers have demonstrated that this compound can be synthesized via a two-step process involving nucleophilic substitution and subsequent oxidation, further expanding its synthetic accessibility.

The structural features of Benzenemethanol, 3-(ethylthio)-α-methyl-α-(1-methylethyl)- render it highly reactive in various chemical transformations. For instance, its thioether group can undergo nucleophilic substitution under specific conditions, enabling the incorporation of diverse functional groups. Furthermore, the presence of methyl and isopropyl groups on the α-carbon provides steric hindrance, which can influence reactivity in certain reactions. This makes it an ideal candidate for exploring stereochemical outcomes in organic synthesis.

In terms of applications, this compound has found significant utility in the pharmaceutical industry as an intermediate in drug discovery programs. Its ability to form stable complexes with metal ions has been exploited in designing bioactive molecules targeting various therapeutic areas. Recent studies have highlighted its potential as a chiral auxiliary in asymmetric synthesis, where it facilitates the formation of enantiomerically enriched products. This has opened new avenues for its use in developing novel drugs with improved efficacy and reduced side effects.

Beyond pharmaceuticals, this compound also plays a role in materials science. Its unique electronic properties make it a promising candidate for applications in organic electronics. Researchers have investigated its potential as a component in light-emitting diodes (LEDs) and organic photovoltaic devices (OPVs), where it contributes to enhancing device performance through optimized charge transport properties. The integration of such compounds into advanced materials underscores their importance in driving innovation across multiple disciplines.

From an environmental perspective, there has been growing interest in understanding the biodegradation pathways of this compound. Recent studies have employed advanced analytical techniques such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to elucidate its metabolic fate under various conditions. These findings are crucial for assessing its environmental impact and ensuring sustainable practices during its production and use.

In conclusion, Benzenemethanol, 3-(ethylthio)-α-methyl-α-(1-methylethyl)- (CAS No. 2565807-09-0) stands out as a multifaceted organic compound with diverse applications across chemistry and related fields. Its unique structure and reactivity continue to inspire innovative research directions, solidifying its position as a key player in modern chemical science.

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